molecular formula C23H16FNO3 B5028679 4-[(E)-1-cyano-2-[4-[(3-fluorophenyl)methoxy]phenyl]ethenyl]benzoic acid

4-[(E)-1-cyano-2-[4-[(3-fluorophenyl)methoxy]phenyl]ethenyl]benzoic acid

Cat. No.: B5028679
M. Wt: 373.4 g/mol
InChI Key: TXERGHJXCCCAIM-NDENLUEZSA-N
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Description

4-[(E)-1-cyano-2-[4-[(3-fluorophenyl)methoxy]phenyl]ethenyl]benzoic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-[4-[(3-fluorophenyl)methoxy]phenyl]ethenyl]benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a reaction between 4-[(3-fluorophenyl)methoxy]benzaldehyde and a suitable cyano compound under basic conditions.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-bromobenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires the presence of a base, such as potassium carbonate, and a palladium catalyst, typically palladium(II) acetate.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-[4-[(3-fluorophenyl)methoxy]phenyl]ethenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzoic acids or phenyl derivatives.

Scientific Research Applications

4-[(E)-1-cyano-2-[4-[(3-fluorophenyl)methoxy]phenyl]ethenyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-[4-[(3-fluorophenyl)methoxy]phenyl]ethenyl]benzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl and methoxy groups can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-1-cyano-2-[4-[(3-chlorophenyl)methoxy]phenyl]ethenyl]benzoic acid
  • 4-[(E)-1-cyano-2-[4-[(3-bromophenyl)methoxy]phenyl]ethenyl]benzoic acid

Uniqueness

4-[(E)-1-cyano-2-[4-[(3-fluorophenyl)methoxy]phenyl]ethenyl]benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and its ability to participate in specific interactions, making it distinct from its chloro and bromo analogs.

Properties

IUPAC Name

4-[(E)-1-cyano-2-[4-[(3-fluorophenyl)methoxy]phenyl]ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c24-21-3-1-2-17(13-21)15-28-22-10-4-16(5-11-22)12-20(14-25)18-6-8-19(9-7-18)23(26)27/h1-13H,15H2,(H,26,27)/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXERGHJXCCCAIM-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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